molecular formula C11H21NO2 B6162156 3-(cyclohexylamino)-2,2-dimethylpropanoic acid CAS No. 946686-26-6

3-(cyclohexylamino)-2,2-dimethylpropanoic acid

Cat. No.: B6162156
CAS No.: 946686-26-6
M. Wt: 199.3
InChI Key:
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Description

CAPS is a zwitterionic biological buffer which has minimal reactivity with enzymes or proteins and minimal salt effects . It is a cyclohexylamine buffer that is useful for a pH range of 9.7 – 11.1 and commonly used to study enzymatic processes above physiological pH .


Synthesis Analysis

Cyclohexylamine, a precursor to CAPS, is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts .


Molecular Structure Analysis

The molecular formula of CAPS is C₉H₁₉NO₃S, with a molar mass of 221.32 g/mol .


Physical And Chemical Properties Analysis

CAPS has a density of 1.30 g/cm3 at 20 °C, a melting point of 300 °C, and is soluble in water at 110 g/l . It is a colorless liquid, although, like many amines, samples are often colored due to contaminants .

Safety and Hazards

CAPS may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(cyclohexylamino)-2,2-dimethylpropanoic acid involves the reaction of cyclohexylamine with 2,2-dimethylacrylic acid followed by subsequent steps of protection, reduction, and deprotection.", "Starting Materials": [ "Cyclohexylamine", "2,2-dimethylacrylic acid", "Di-tert-butyl dicarbonate", "Lithium aluminum hydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of 2,2-dimethylacrylic acid with di-tert-butyl dicarbonate in the presence of a base to form the corresponding di-tert-butyl ester.", "Step 2: Reaction of the di-tert-butyl ester with cyclohexylamine in the presence of a base to form the corresponding amide.", "Step 3: Reduction of the amide using lithium aluminum hydride to form the corresponding amine.", "Step 4: Deprotection of the amine using hydrochloric acid to remove the tert-butyl groups and form the final product, 3-(cyclohexylamino)-2,2-dimethylpropanoic acid.", "Step 5: Purification of the product using a solvent such as ethyl acetate and subsequent washing with water and sodium hydroxide." ] }

946686-26-6

Molecular Formula

C11H21NO2

Molecular Weight

199.3

Purity

0

Origin of Product

United States

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